
1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol, also known as A-967079, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons, and is involved in the regulation of pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation.
作用機序
1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol exerts its effects by selectively blocking the TRPV1 receptor, which is involved in the transmission of pain signals. TRPV1 is activated by a variety of stimuli, including heat, capsaicin, and acid, and its activation results in the depolarization of sensory neurons and the transmission of pain signals to the central nervous system. This compound blocks the activation of TRPV1 by binding to a specific site on the receptor, thereby preventing the influx of calcium ions and the depolarization of sensory neurons.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce hyperalgesia, or increased sensitivity to pain, in animal models of neuropathic pain. This compound has been shown to be selective for the TRPV1 receptor, and does not interact with other ion channels or receptors.
実験室実験の利点と制限
1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol is a potent and selective TRPV1 antagonist, and has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. However, like all experimental compounds, this compound has limitations and potential drawbacks. One limitation is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, this compound may have off-target effects at high concentrations, which could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have even greater therapeutic potential in the treatment of pain and inflammation. Another area of interest is the investigation of the potential role of TRPV1 in other physiological processes, such as thermoregulation and immune function. Finally, there is interest in the development of novel drug delivery systems for this compound, which could improve its pharmacokinetic properties and increase its therapeutic efficacy.
合成法
The synthesis of 1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol involves a multi-step process, starting with the reaction of 2-allylphenol with 3-chloro-1,2-propanediol to form the intermediate 1-(2-allylphenoxy)-3-chloropropan-2-ol. This intermediate is then reacted with piperidine in the presence of a base to yield the final product, this compound.
科学的研究の応用
1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. Several studies have demonstrated the efficacy of this compound in reducing pain sensitivity in animal models of inflammatory and neuropathic pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
特性
IUPAC Name |
1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGVMKSFFBJMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)

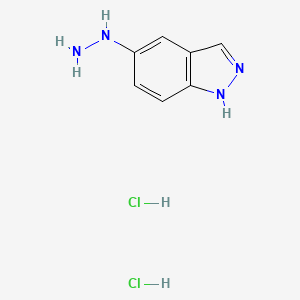
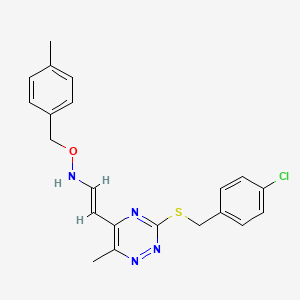

![3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2606816.png)
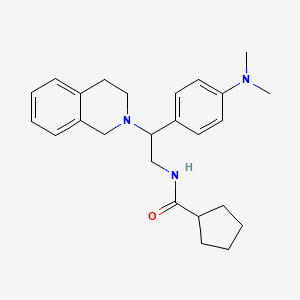
![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)
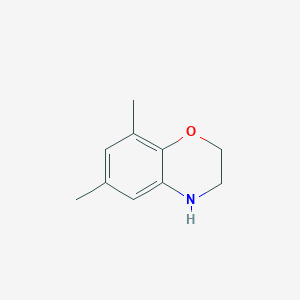
![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)
![3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2606825.png)
![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)
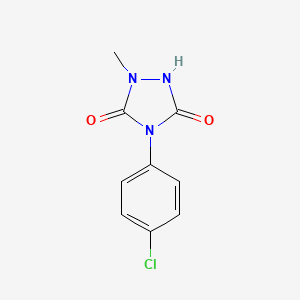
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)